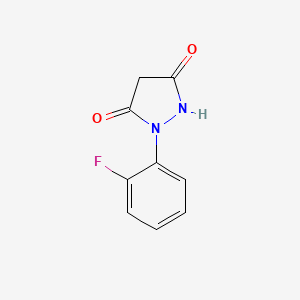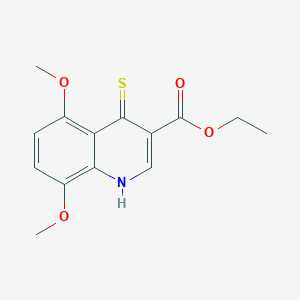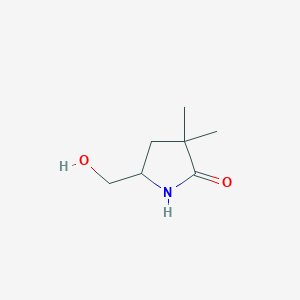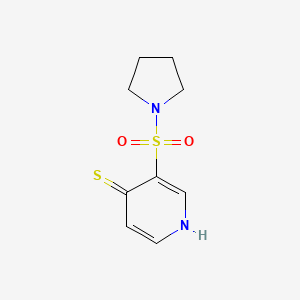
1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a fluorophenyl group, and an imidazole ring, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or other cyclopropanating agents.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic aromatic substitution reactions, using fluorobenzene derivatives and suitable nucleophiles.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine involves its interaction with molecular targets such as glucocorticoid receptors. The compound can modulate the function of these receptors, leading to changes in gene expression and subsequent biological effects . The pathways involved include the inhibition of inflammatory and proliferative processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 4-Cyclopropyl-1-naphthalenamine hydrochloride
Uniqueness
1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate glucocorticoid receptors sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H14FN3 |
|---|---|
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
3-cyclopropyl-5-(3-fluorophenyl)-2-methylimidazol-4-amine |
InChI |
InChI=1S/C13H14FN3/c1-8-16-12(9-3-2-4-10(14)7-9)13(15)17(8)11-5-6-11/h2-4,7,11H,5-6,15H2,1H3 |
Clé InChI |
SEBORFAJAJVEEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(N1C2CC2)N)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















